1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone
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Overview
Description
1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
The synthesis of 1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and 4-methoxybenzaldehyde.
Reaction Conditions: The key step involves the formation of the indole ring through a Fischer indole synthesis, which uses methanesulfonic acid under reflux conditions in methanol.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The indole ring can bind to specific sites on proteins, modulating their activity and leading to various biological effects. The chloro and methoxy substitutions may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone can be compared with other indole derivatives such as:
1-(1H-indol-3-yl)ethanone: Lacks the chloro and methoxy substitutions, resulting in different chemical and biological properties.
1-(6-Chloro-1H-indol-3-yl)ethanone: Similar chloro substitution but lacks the methoxy group, affecting its reactivity and applications.
1-(4-Methoxy-1H-indol-3-yl)ethanone: Contains the methoxy group but lacks the chloro substitution, leading to different interactions with molecular targets.
Properties
Molecular Formula |
C11H10ClNO2 |
---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
1-(6-chloro-4-methoxyindol-1-yl)ethanone |
InChI |
InChI=1S/C11H10ClNO2/c1-7(14)13-4-3-9-10(13)5-8(12)6-11(9)15-2/h3-6H,1-2H3 |
InChI Key |
HKWQPNJBQHOFTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=C(C=C2OC)Cl |
Origin of Product |
United States |
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